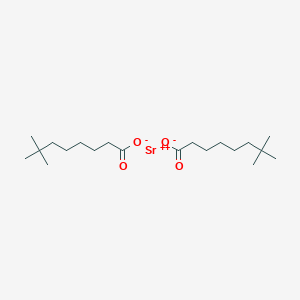

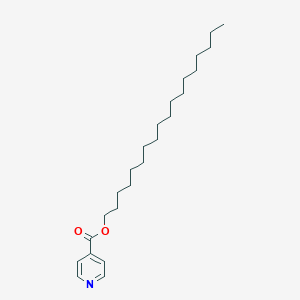

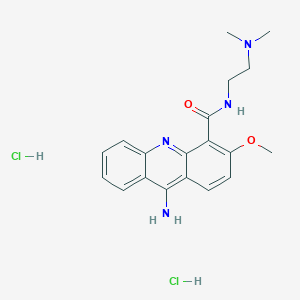

![molecular formula C8H8N2O B010846 Benzo[D]oxazol-2-ylmethanamine CAS No. 101333-98-6](/img/structure/B10846.png)

Benzo[D]oxazol-2-ylmethanamine

Overview

Description

Benzo[D]oxazol-2-ylmethanamine is a heterocyclic compound with a unique structure. It belongs to the oxazole family, which plays a crucial role in various pharmacologically active substances and natural compounds. The benzo[d]oxazole scaffold has been utilized in β-adrenergic receptor antagonists, anti-inflammatory agents, antimicrobial compounds, and anticonvulsants .

Synthesis Analysis

The synthesis of benzo[d]oxazol-2-ylmethanamine involves constructing the oxazole ring system. Researchers have developed various synthetic routes to access this compound. These methods typically involve cyclization reactions, often starting from suitable precursors. Detailed synthetic protocols and optimization studies are available in the literature .

Molecular Structure Analysis

The molecular structure of benzo[d]oxazol-2-ylmethanamine consists of a benzene ring fused with an oxazole ring. The nitrogen atom in the oxazole ring provides a crucial point for functionalization. Understanding the spatial arrangement of atoms within the molecule is essential for predicting its properties and interactions .

Chemical Reactions Analysis

Benzo[d]oxazol-2-ylmethanamine can participate in various chemical reactions, including substitution, addition, and condensation processes. Researchers have explored its reactivity with different electrophiles, nucleophiles, and metal catalysts. Investigating these reactions sheds light on its potential applications and functional group modifications .

Physical And Chemical Properties Analysis

- Chemical Properties : Researchers have investigated its stability, reactivity, and behavior under various conditions. These properties are essential for understanding its behavior in biological systems and during synthesis .

Scientific Research Applications

Antibacterial Agents

Benzo[D]oxazol-2-ylmethanamine: derivatives have been studied for their antibacterial properties. A study published in Medicinal Chemistry Research explored the synthesis of benzamide derivatives from 2-aminobenzoxazole and their experimental evaluation against Gram-positive and Gram-negative bacteria. The results indicated moderate to potent antibacterial activity, which is promising for the development of new antibiotics .

Anti-inflammatory Agents

Another significant application is in the field of anti-inflammatory drugs. Research published in Structural Chemistry highlighted the synthesis of 2-substituted benzoxazole derivatives that showed potent in vitro anti-inflammatory efficacy. These compounds were evaluated using membrane stabilization and proteinase inhibitory methods, showing good efficacy comparable to standard drugs .

Anticancer Activity

Benzoxazole derivatives have also been identified as potential anticancer agents. A review in the Future Journal of Pharmaceutical Sciences discussed the anticancer activity of benzoxazole derivatives synthesized after 2015. These compounds have shown promise in being effective against cancer with low toxicity and improved activity .

Molecular Docking Studies

The molecular docking studies of benzoxazole derivatives provide insights into their potential as therapeutic agents. The binding interactions of these compounds with proteins can be predicted, which is crucial for drug design and discovery. This approach helps in understanding how these compounds interact with biological receptors .

Synthetic Pathways for Heterocycles

Benzoxazole derivatives serve as key intermediates in the synthesis of various heterocycles. For instance, they have been used to develop new synthetic pathways to substituted imidazoles, which are important in pharmaceutical chemistry for their biological activities .

Pharmacological Evaluation

The pharmacological evaluation of benzoxazole derivatives extends beyond their anti-inflammatory and anticancer properties. They have been assessed for a range of pharmacological activities, including antimicrobial, herbicidal, and antitubercular agents. This diverse pharmacological profile makes them valuable in drug discovery and development .

Safety and Hazards

Safety considerations are crucial when working with any chemical compound. Researchers should assess its toxicity, handling precautions, and potential environmental impact. In the case of benzo[d]oxazol-2-ylmethanamine, in vivo studies in zebrafish suggest that certain derivatives exhibit less toxicity than donepezil (a drug used for Alzheimer’s disease treatment) in the heart and nervous system .

Mechanism of Action

Target of Action

Benzo[D]oxazol-2-ylmethanamine, also known as N-methylbenzo[d]oxazol-2-amine, has been studied for its anthelmintic properties . The primary targets of this compound are parasitic roundworms, specifically Trichinella spiralis . These nematodes cause significant sickness and mortality in animals and humans, and have a severe economic impact on livestock production .

Biochemical Pathways

Metabolomics analysis has been used to understand the effects of Benzo[D]oxazol-2-ylmethanamine on the T. spiralis adult worm . The results demonstrated that this compound significantly up-regulated the metabolism of purine and pyrimidine, and down-regulated sphingolipid metabolism .

Pharmacokinetics

It is suggested that the bioavailability, absorption, and other adme properties of this compound should be studied further to provide information for its future efficacy improvement .

Result of Action

In vivo studies demonstrate that a dose of 250 mg/kg reduced the T. spiralis abundance in the digestive tract by 49% . The relatively low acute toxicity was categorized into chemical category 5, with an LD50 greater than 2000 mg/kg body .

properties

IUPAC Name |

1,3-benzoxazol-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUMWOOPDHGKIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362842 | |

| Record name | 1-(1,3-Benzoxazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[D]oxazol-2-ylmethanamine | |

CAS RN |

101333-98-6 | |

| Record name | 1-(1,3-Benzoxazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane;hydrochloride](/img/structure/B10770.png)

![4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B10774.png)

![Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B10777.png)